Enhanced Hydrogen Bond Acceptor Capacity Compared to Alkyl Analogs
The 2-methoxyethyl substituent provides an additional hydrogen bond acceptor (HBA) site versus simple alkyl chains. 5-Bromo-2-(2-methoxyethyl)pyrimidine has a HBA count of 3, while 5-Bromo-2-methylpyrimidine has 2 . This difference can be critical for target binding where an ether oxygen is required to satisfy a hydrogen bond donor in the protein's binding pocket, a modification that would be impossible with a methyl or ethyl analog.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 3 (from ChemSpider) |
| Comparator Or Baseline | 5-Bromo-2-methylpyrimidine: 2; 5-Bromo-2-ethylpyrimidine: 2 |
| Quantified Difference | +1 HBA |
| Conditions | Predicted from molecular structure; ChemSpider database |
Why This Matters
For procurement in medicinal chemistry projects, the presence of an ether oxygen provides a specific interaction point that cannot be achieved with carbon-only side chains, making the compound uniquely suitable for certain target binding hypotheses.
